3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea
Description
This compound features a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a methylene-linked urea moiety attached to a 2-(trifluoromethyl)phenyl group. While specific physicochemical data (e.g., melting point, yield) are unavailable in the provided evidence, its structural design aligns with urea derivatives known for modulating biological targets such as kinases or GPCRs. The 4-ethoxy group may enhance lipophilicity and metabolic stability, while the 2-(trifluoromethyl)phenyl substituent could influence steric and electronic interactions with target proteins .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-16-9-7-15(8-10-16)27-13-14(11-19(27)28)12-25-20(29)26-18-6-4-3-5-17(18)21(22,23)24/h3-10,14H,2,11-13H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSLIWTHWXTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-ylmethyl scaffold can be synthesized via intramolecular cyclization of γ-keto amides or esters. A representative pathway involves:
-
Condensation of 4-ethoxyaniline with ethyl 4-oxopentanoate :
-
Functionalization at the 3-position :
Key Data :
Synthesis of 2-(Trifluoromethyl)Phenyl Isocyanate
From 2-(Trifluoromethyl)Aniline
Aryl isocyanates are typically prepared via phosgene-free methods using bis(trichloromethyl)carbonate (BTC):
-
Reaction with BTC in dichloromethane :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (initial), 25°C (final) |
| Yield (%) | 85 |
| Purity (HPLC) | >98% |
Urea Formation: Coupling of Intermediates
Amine-Isocyanate Reaction
The final step involves reacting 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate:
-
Conditions :
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature: 0°C to room temperature, 12–24 h.
-
Stoichiometry: 1:1 molar ratio.
-
-
Workup :
Key Data :
Optimization Challenges and Solutions
Steric and Electronic Effects
Byproduct Formation
-
Symmetrical ureas : Minimized by slow addition of isocyanate to the amine.
-
Hydrolysis : Strict anhydrous conditions prevent isocyanate degradation.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| BTC-mediated isocyanate | High yield, phosgene-free | Sensitive to moisture |
| Mannich reaction | Direct aminomethylation | Requires acidic conditions |
| Catalytic hydrogenation | Mild conditions | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the corresponding alcohols or amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Reagents such as halogenating agents (e.g., bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) are commonly used. Reactions are usually conducted under controlled temperatures, ranging from -78°C to 150°C, depending on the specific transformation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted aromatic compounds, each varying depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmacologically active compounds and advanced materials.
Biology and Medicine
In biological and medical research, the compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or modulator, providing insights into disease mechanisms and paving the way for the development of new drugs.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, such as polymers and agrochemicals. Its unique functional groups allow for the development of materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and trifluoromethylphenyl groups may facilitate binding to these targets through hydrophobic and electronic interactions. The urea moiety can form hydrogen bonds, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The compound shares a 5-oxopyrrolidin-3-ylmethylurea scaffold with analogs listed in –11. Key differences lie in the substituents on the pyrrolidinone nitrogen and the aryl groups attached to the urea:
Key Observations :
- Pyrrolidinone Substituents: The 4-ethoxyphenyl group in the target compound and ’s analog increases electron-donating capacity compared to 4-fluorophenyl () or 3-methoxyphenyl (). This may enhance solubility or metabolic stability.
Molecular Weight and Lipophilicity
- The target compound’s molecular weight is likely ~380–400 g/mol, comparable to –10. The trifluoromethyl group increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea, with the CAS number 954696-50-5, is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.4 g/mol. The structure includes a pyrrolidine moiety, an ethoxyphenyl group, and a trifluoromethyl phenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3O3 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 954696-50-5 |
Anticancer Potential
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, it has been evaluated for its activity against triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and poor prognosis. The compound showed significant cytotoxicity in vitro against MDA-MB-231 cells, a commonly used model for TNBC research.
Key Findings:
- Cytotoxicity: The compound demonstrated potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action: Preliminary investigations suggest that it may inhibit specific molecular targets involved in tumor growth and metastasis, including fibroblast growth factor receptor 1 (FGFR1) .
Blood-Brain Barrier Penetration
One of the notable features of this compound is its ability to cross the blood-brain barrier (BBB), which is crucial for treating metastatic brain tumors. In vivo studies indicated that the compound reaches peak concentrations in the brain tissue shortly after administration, suggesting potential for therapeutic applications in brain metastases .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the urea linker and the phenyl moieties can significantly impact biological activity. For instance:
- Urea vs. Thiourea: Substituting urea with thiourea resulted in altered cytotoxic profiles, indicating that the urea functionality is critical for maintaining activity.
- Linker Length: Increasing the length of the alkyl linker was associated with enhanced cytotoxicity .
Case Studies
In a systematic study involving a library of over 40 analogs, researchers identified several key modifications that improved both potency and selectivity against cancer cells while minimizing neurotoxicity associated with off-target effects on dopamine receptors .
Table: Summary of Key Analog Studies
| Compound ID | Modifications | IC50 (µM) | BBB Penetration | Notable Effects |
|---|---|---|---|---|
| 4a | Original Structure | 10 | Yes | High cytotoxicity against MDA-MB-231 |
| 4b | Urea to Thiourea | 15 | Yes | Reduced activity |
| 4c | Extended Linker | 8 | Yes | Increased potency |
Q & A
Q. What synthetic strategies are typically employed for preparing this urea derivative?
The compound is synthesized via a urea-forming reaction between an isocyanate and an amine. For example, 2-(trifluoromethyl)phenyl isocyanate reacts with the amine derivative of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl. The reaction is conducted under reflux in inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Optimization of stoichiometry and solvent polarity is critical for yield improvement .
Q. Which analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC/HMBC) to confirm connectivity and substituent positions.
- FTIR to identify urea carbonyl stretches (~1640–1680 cm⁻¹).
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
- X-ray crystallography for absolute stereochemical assignment, as demonstrated in studies of structurally related pyrrolidinone derivatives .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Solubility is evaluated in solvents like DMSO, ethanol, or aqueous buffers via UV-Vis spectroscopy or HPLC. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using accelerated stability protocols. Polar surface area (PSA) and LogP values, calculated via software like ChemDraw, provide preliminary insights into hydrophilicity .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield?
DoE systematically tests variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For instance, a factorial design can model interactions between reflux time and stoichiometry. Statistical tools (e.g., ANOVA) analyze significance, while flow chemistry setups enhance reproducibility, as shown in analogous flow-based syntheses .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking simulates binding interactions with target proteins, guided by crystallographic data of similar urea derivatives.
- Molecular Dynamics (MD) simulations assess conformational stability in solvated environments .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Use 2D NMR to distinguish overlapping signals and confirm spin-spin coupling.
- Compare experimental X-ray diffraction data with computational crystallography models (e.g., Mercury software).
- Cross-validate with solid-state NMR or Raman spectroscopy for polymorph identification, as applied in studies of heterocyclic urea analogs .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- In-situ FTIR monitoring tracks reagent consumption and intermediates.
- Temperature-controlled addition of reagents reduces exothermic side reactions.
- Catalytic methods (e.g., organocatalysts or Lewis acids) improve regioselectivity, inspired by protocols for trifluoromethyl-containing compounds .
Methodological Guidelines
- Synthesis Optimization : Prioritize solvent selection (polar aprotic solvents enhance urea formation) and slow reagent addition to minimize dimerization.
- Data Analysis : Use software like MestReNova for NMR deconvolution and Olex2 for crystallographic refinement.
- Statistical Validation : Apply Tukey’s HSD test in DoE to confirm parameter significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
